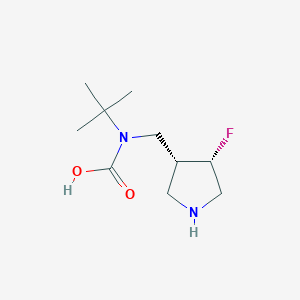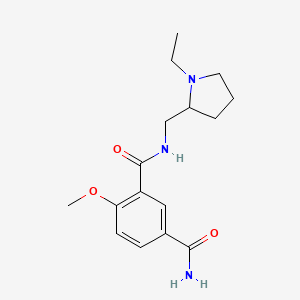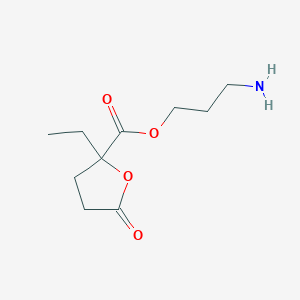
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate is a chemical compound with a unique structure that combines an aminopropyl group with a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 2-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: A compound with similar aminopropyl functionality but different structural features.
2-Ethyl-5-oxotetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring but lacks the aminopropyl group.
Uniqueness
3-Aminopropyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of an aminopropyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-aminopropyl 2-ethyl-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-10(5-4-8(12)15-10)9(13)14-7-3-6-11/h2-7,11H2,1H3 |
Clave InChI |
ZNOCSYQUTKNZSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(=O)O1)C(=O)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


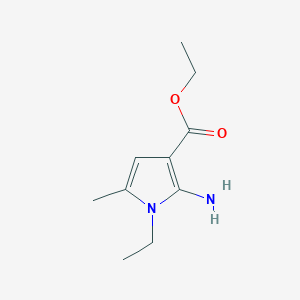
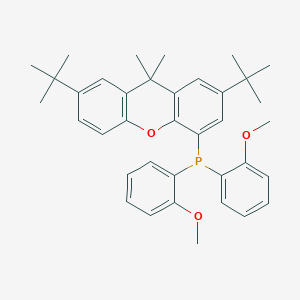
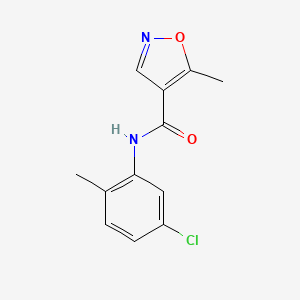
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
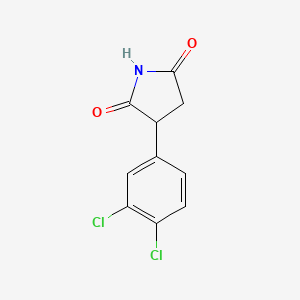
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
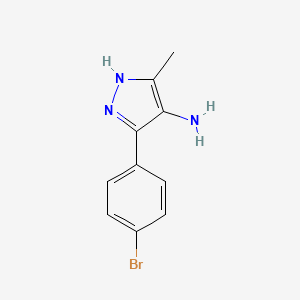
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
